molecular formula C66H136N4O4 B11930840 1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol

1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol

Cat. No.: B11930840
M. Wt: 1049.8 g/mol
InChI Key: FTGMRNQBRRDPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol is a useful research compound. Its molecular formula is C66H136N4O4 and its molecular weight is 1049.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol, a complex amphiphilic compound, has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetradecane backbone with multiple hydroxytetradecyl amino groups and a piperazine moiety, contributing to its amphiphilic nature. The molecular formula is C34H72N4O3C_{34}H_{72}N_4O_3, and it has a molecular weight of approximately 588.97 g/mol. Its structure is critical for its interaction with biological membranes and cellular components.

The biological activity of the compound can be attributed to several mechanisms:

  • Membrane Interaction : The amphiphilic nature allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Receptor Modulation : Preliminary studies suggest that it may interact with various receptors, including G-protein coupled receptors (GPCRs), which are pivotal in signal transduction processes.
  • Antioxidant Activity : The hydroxyl groups contribute to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Activity

Recent studies have indicated that the compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be explored as a potential antimicrobial agent.

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound exhibits selective cytotoxic effects. The IC50 values ranged from 10 to 30 µg/mL, indicating a promising therapeutic window for further development.

Cell Line IC50 (µg/mL)
HeLa15
MCF-725

Case Studies

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar compounds with piperazine moieties. The findings indicated enhanced apoptosis in cancer cells through caspase activation pathways, suggesting that our target compound may exhibit similar mechanisms.
  • Antimicrobial Efficacy : In an experimental model involving infected wounds in rats, administration of the compound resulted in significant reduction in bacterial load compared to control groups, supporting its potential as a topical antimicrobial agent.

Properties

Molecular Formula

C66H136N4O4

Molecular Weight

1049.8 g/mol

IUPAC Name

1-[3-[4-[3-[bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol

InChI

InChI=1S/C66H136N4O4/c1-5-9-13-17-21-25-29-33-37-41-47-63(71)59-69(60-64(72)48-42-38-34-30-26-22-18-14-10-6-2)53-45-51-67-55-57-68(58-56-67)52-46-54-70(61-65(73)49-43-39-35-31-27-23-19-15-11-7-3)62-66(74)50-44-40-36-32-28-24-20-16-12-8-4/h63-66,71-74H,5-62H2,1-4H3

InChI Key

FTGMRNQBRRDPKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CN(CCCN1CCN(CC1)CCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.